molecular formula C7H12Cl2N2O B6616296 2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride CAS No. 1029715-23-8

2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride

Cat. No.: B6616296
CAS No.: 1029715-23-8
M. Wt: 211.09 g/mol
InChI Key: PHSRTMNJIGTGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride is a chemical compound known for its unique characteristics and applications in scientific research. It is a white to off-white powder with a molecular weight of 213.11 g/mol and a density of 1.21 g/cm³. This compound is often used in various scientific experiments due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylene diamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is utilized in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2-pyridinyldithio)ethylamine dihydrochloride: This compound has similar structural features but contains a disulfide linkage.

    2-(pyrrolidin-2-yl)ethan-1-amine dihydrochloride: This compound has a pyrrolidine ring instead of a pyridine ring.

Uniqueness

2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride is unique due to its specific pyridine-ethanolamine structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-pyridin-2-yloxyethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSRTMNJIGTGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 2-(pyridin-2-yloxy)ethylcarbamate (0.353 g) was treated with 4M of hydrogen chloride in 1,4-dioxane (0.6 mL) at RT for 1 h. The solvent was evaporated under reduced pressure. The residue was washed with ether, and dried to give the desired product (0.30 g, 96.8%).
Quantity
0.353 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Yield
96.8%

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